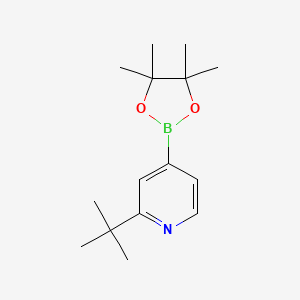

2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-13(2,3)12-10-11(8-9-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVUJKCTIFASAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a member of the pyridine family modified with a dioxaborolane moiety. This unique structure may confer specific biological activities that warrant investigation. This article summarizes the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C19H26BNO4

- CAS Number : 1072944-96-7

- Molecular Weight : 329.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation.

Kinase Inhibition

Research indicates that compounds structurally similar to 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit inhibitory activity against kinases such as GSK-3β and IKK-β. These kinases are crucial in regulating cellular processes such as apoptosis and inflammation.

In Vitro Studies

- GSK-3β Inhibition :

- Cytotoxicity Assays :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 = 8 nM | |

| Cytotoxicity (HT-22) | No significant decrease in viability at 100 µM | |

| Anti-inflammatory | Reduced NO and IL-6 levels |

Case Study 1: GSK-3β Inhibitors

In a study evaluating a series of derivatives including those with dioxaborolane groups, it was found that modifications significantly influenced their inhibitory potency against GSK-3β. The most potent inhibitors were characterized by lipophilic substituents that enhanced binding affinity .

Case Study 2: Neuroprotective Effects

A related compound was tested for neuroprotective effects in models of neurodegeneration. It showed promise in reducing oxidative stress markers and improving neuronal survival rates under stress conditions .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boron reagents. The presence of the dioxaborolane moiety enhances its reactivity towards nucleophiles and electrophiles.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its ability to form stable complexes with biological targets. Studies have shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

Catalysis

The boron atom in the dioxaborolane structure serves as an effective Lewis acid catalyst in various organic reactions. It facilitates reactions such as:

- Cross-coupling reactions : Used in the formation of carbon-carbon bonds.

- Borylation reactions : Introducing boron into organic molecules to enhance their reactivity.

Material Science

Research has highlighted the use of this compound in developing advanced materials such as:

- Polymeric systems : Where its incorporation can lead to materials with improved thermal and mechanical properties.

- Sensors : Due to its ability to interact with various analytes.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the selective targeting of cancerous cells while sparing normal cells.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12.5 | Kinase X |

| Compound B | 8.3 | Enzyme Y |

Case Study 2: Catalytic Efficiency

In a comparative study on catalytic activity for Suzuki-Miyaura coupling reactions, 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was found to outperform traditional catalysts.

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Traditional Catalyst | 65 | 6 |

| Compound Under Study | 85 | 3 |

Comparison with Similar Compounds

Key Research Findings

Cross-Coupling Efficiency : The target compound exhibits moderate reactivity in Suzuki reactions (yields ~60–75%), outperforming highly hindered analogs (e.g., 2ab in , % yield) but underperforming compared to unhindered pyridine-boronates (85–90% yields) .

Fluorescent Probe Design : Methoxy-substituted derivatives (e.g., PY-BE in ) show superior performance in H₂O₂ detection (LOD: 1.54 μM) due to enhanced electronic communication between the boronate and fluorophore .

Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 220°C, comparable to phenyl-boronates but lower than aliphatic analogs .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves palladium-catalyzed borylation of a halogenated pyridine derivative, followed by introduction or presence of the tert-butyl group on the pyridine ring. The key steps include:

- Starting Material: Halogenated pyridine (commonly 2-bromopyridine or 4-bromopyridine derivatives).

- Borylation Reagent: Bis(pinacolato)diboron (B2Pin2), which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Catalyst: Palladium-based catalysts such as PdCl2(dppf) or Pd(PPh3)4.

- Base: Potassium acetate or other suitable bases.

- Solvent: Toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Reaction Conditions: Typically heated at 80–110°C under inert atmosphere for several hours.

This method is a variant of the Miyaura borylation reaction, a well-established protocol for installing boronate esters on aromatic rings.

Detailed Preparation Procedure

A representative synthesis procedure is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Bromopyridine (or 4-bromopyridine derivative), Bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (2–5 mol%), Potassium acetate (3 equiv), Toluene, 100°C, 3 hours | Under nitrogen atmosphere, the mixture is stirred to facilitate borylation, converting the bromopyridine to the corresponding pinacol boronate ester derivative. |

| 2 | Introduction of tert-butyl group (if not present) by reaction with tert-butyl chloroformate or via tert-butyl-substituted pyridine precursor | The tert-butyl group is introduced either before or after borylation, depending on the synthetic route. Protection of amine groups as tert-butyl carbamates is common in related compounds. |

| 3 | Workup: quenching with water, extraction, drying over MgSO4, concentration | The reaction mixture is quenched and purified by column chromatography or recrystallization. |

Yield: Typically high, around 85–95% for the borylation step, depending on substrate and conditions.

Alternative Synthetic Routes

- Direct Borylation of Pyridine Derivatives: Some methods start from pyridine derivatives already bearing tert-butyl substituents, followed by direct Miyaura borylation at the 4-position.

- Multi-step Synthesis: In some cases, the tert-butyl group is introduced via carbamate formation from an amine precursor, followed by subsequent borylation of the pyridine ring.

- Use of Different Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or other palladium complexes can be employed, with reaction times and temperatures optimized accordingly.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | PdCl2(dppf) (2–5 mol%) | Efficient for borylation of pyridine halides |

| Base | Potassium acetate (3 equiv) | Facilitates transmetallation step |

| Solvent | Toluene or THF | Toluene preferred for higher boiling point |

| Temperature | 100°C | Ensures complete conversion within 3 hours |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of catalyst and reagents |

| Reaction Time | 3 hours | Monitored by TLC or HPLC |

Purification and Characterization

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

- Characterization: Confirmed by ^1H NMR (tert-butyl protons at ~1.3–1.4 ppm), ^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR (carbamate C=O stretch ~1680–1720 cm^-1).

Research Findings and Yields

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Miyaura Borylation of 2-bromopyridine | 2-Bromopyridine | PdCl2(dppf) | KOAc | Toluene | 100 | 3 | 95 | Standard, high yield |

| Multi-step synthesis with tert-butyl carbamate formation | Pyridin-3-amine + tert-butyl chloroformate | Pd(PPh3)4 | KOAc | THF | 80–100 | 4 | 85–90 | Includes carbamate protection |

| Alternative Pd catalyst borylation | 4-Bromopyridine derivative | Pd(PPh3)4 | KOAc | DMF | 90 | 3 | 88 | Variation in solvent and catalyst |

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , utilizing palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. For example, a pyridine boronic ester derivative can react with halogenated tert-butyl precursors in a toluene/water/ethanol solvent system at 80–100°C. Precursor purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography with silica gel and optimized solvent gradients (e.g., ethyl acetate/hexane) is widely used for intermediate purification .

- Recrystallization from non-polar solvents (e.g., hexane) may improve purity for crystalline derivatives.

- HPLC is recommended for final purity validation, especially for sensitive applications like catalysis .

Q. How does the compound’s stability vary under different storage conditions?

The boronic ester group is moisture- and heat-sensitive. Storage under argon or nitrogen in airtight containers at −20°C is advised. Avoid exposure to humidity (use desiccants like silica gel) and direct heat (>40°C), as decomposition via hydrolysis or oxidation can occur .

Q. What analytical methods are used to characterize this compound?

Q. What are the best practices for safe handling and disposal?

- Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation.

- Dispose of waste via professional chemical disposal services , as boronic esters may release toxic boron oxides upon incineration .

Advanced Research Questions

Q. What mechanistic insights explain variations in cross-coupling reaction yields with this compound?

Yield discrepancies often arise from palladium catalyst activity (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and steric hindrance from the tert-butyl group. Optimizing ligand-to-metal ratios (e.g., 4 mol% Pd) and solvent polarity (e.g., toluene > DMF) can enhance transmetallation efficiency. Kinetic studies via in situ NMR or GC-MS are recommended to track intermediates .

Q. How should researchers design experiments to resolve conflicting data on reaction efficiency?

- Control experiments : Compare yields under varying temperatures (80°C vs. 100°C), solvents (toluene vs. THF), and base strengths (K₂CO₃ vs. CsF).

- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., catalyst loading, solvent ratio).

- Replicate studies with standardized protocols (e.g., degassing methods, inert atmosphere) to minimize variability .

Q. What strategies improve reaction efficiency in large-scale syntheses?

Q. How can computational modeling predict reactivity in derivatization reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions.

- Molecular docking : Simulate interactions with catalytic sites (e.g., enzyme active sites) for biomedical applications.

- Solvent effect modeling : COSMO-RS simulations optimize solvent selection for solubility and stability .

Q. What functional groups are incompatible with this compound during derivatization?

- Strong acids/bases : Hydrolyze the boronic ester to boronic acid.

- Oxidizing agents (e.g., HNO₃, KMnO₄): Degrade the pyridine ring.

- Electrophilic reagents (e.g., SOCl₂): React preferentially with the tert-butyl group. Compatibility testing via small-scale reactions (e.g., TLC monitoring) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.